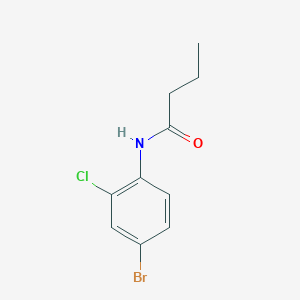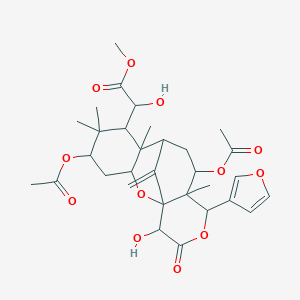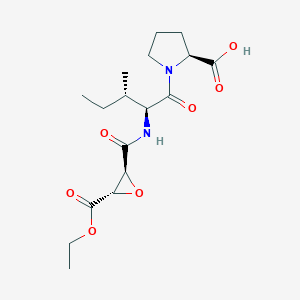
N-(4-bromo-2-chlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)butanamide, also known as BROMO-DMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound belongs to the class of phenethylamines and is closely related to DMAA (1,3-dimethylamylamine), a popular stimulant drug. BROMO-DMAA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)butanamide acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. The compound works by increasing the release of norepinephrine and dopamine, two neurotransmitters involved in the regulation of attention, arousal, and mood. N-(4-bromo-2-chlorophenyl)butanamide also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)butanamide has been shown to have several physiological effects, including an increase in heart rate, blood pressure, and respiratory rate. The compound also causes vasoconstriction, or a narrowing of blood vessels, which can lead to decreased blood flow to certain organs. N-(4-bromo-2-chlorophenyl)butanamide has been shown to have a longer half-life than DMAA, meaning it stays in the body for a longer period of time.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-chlorophenyl)butanamide has several advantages for use in scientific research, including its ability to stimulate the sympathetic nervous system and its potential as a treatment for cognitive disorders. However, the compound also has limitations, including its potential for abuse and its potential for negative side effects, such as increased heart rate and blood pressure.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-chlorophenyl)butanamide, including its potential as a treatment for ADHD and other cognitive disorders, its use as a performance-enhancing drug in athletics, and its potential for abuse and negative side effects. Further research is needed to fully understand the mechanism of action and physiological effects of N-(4-bromo-2-chlorophenyl)butanamide, as well as its potential applications in medicine and athletics.
Méthodes De Synthèse
N-(4-bromo-2-chlorophenyl)butanamide can be synthesized through several methods, including the reaction of 4-bromo-2-chlorobenzaldehyde with 2-amino-4-methylpentane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-bromo-2-chlorobenzaldehyde with 2-aminoheptane, followed by reduction with lithium aluminum hydride. The synthesis of N-(4-bromo-2-chlorophenyl)butanamide is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)butanamide has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties, similar to DMAA, and may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. N-(4-bromo-2-chlorophenyl)butanamide has also been studied for its potential use as a performance-enhancing drug in athletics.
Propriétés
Nom du produit |
N-(4-bromo-2-chlorophenyl)butanamide |
|---|---|
Formule moléculaire |
C10H11BrClNO |
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
N-(4-bromo-2-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
QJTKLGQTJQWLIX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)Cl |
SMILES canonique |
CCCC(=O)NC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)